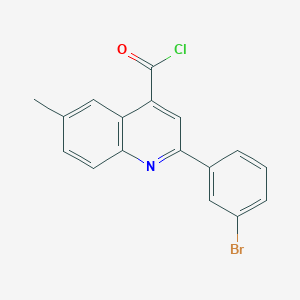

2-(3-溴苯基)-6-甲基喹啉-4-酰氯

货号 B1372834

CAS 编号:

1160253-69-9

分子量: 360.6 g/mol

InChI 键: FWWGNZAPCMERLV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学研究应用

-

Organic Synthesis

- Application : The compound 2-(3-Bromophenyl)imidazo[2,1-b]oxazole is synthesized using a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Method : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results : The resulting compound, 2-(3-bromophenyl)imidazo[2,1-b]oxazole, is relevant to the preparation of organic electroluminescent device materials .

-

Pharmaceutical Research

- Application : A derivative of the compound, N’-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides, has been synthesized and evaluated for its anti-fungal activity .

- Method : The title compounds were prepared by condensation of substituted aromatic aldehydes with N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides .

- Results : Among the synthesized compounds, some have shown good anti-fungal activity and Anti-Microbial Activity (500 µg mL-1) when compared to reference drugs Ketoconazole (25µg mL-1) and Chloramphenicol (25 µg mL-1) .

-

Radiosynthesis

- Application : A compound similar to “2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride”, namely 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035], has been synthesized for use in Positron Emission Tomography (PET) imaging .

- Method : The compound was synthesized by nucleophilic displacement of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride with 18 F . The synthesis was simplified and automated using Sep-Pak purification .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

-

Pharmaceutical Intermediate

- Application : 3-Bromophenol, another bromophenol compound, is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs, as well as in organic synthesis .

- Method : 3-Bromophenol can be synthesized from a reaction with benzoyl chloride in the presence of triethylamine, which acts as a catalyst .

- Results : 3-Bromophenol has the ability to inhibit the activity of enzymes .

-

Antibacterial Drugs

- Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, have been used as antibacterial drugs for decades .

- Method : This compound is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

- Results : The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .

-

Electrophilic Aromatic Substitution

- Application : Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .

- Method : This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Results : A substitution product of benzene, C6H5X, is formed .

-

Organoborane Compounds

- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method : The main strategies to build up borinic acids rely either on the addition .

- Results : These compounds are used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .

安全和危害

未来方向

属性

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c1-10-5-6-15-13(7-10)14(17(19)21)9-16(20-15)11-3-2-4-12(18)8-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWGNZAPCMERLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-6-methylquinoline-4-carbonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

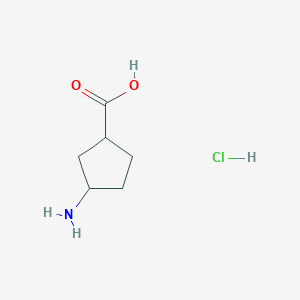

3-Aminocyclopentanecarboxylic acid hydrochloride

1203306-05-1

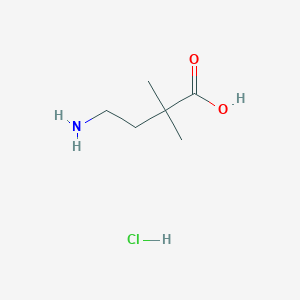

4-Amino-2,2-dimethylbutanoic acid hydrochloride

153039-15-7

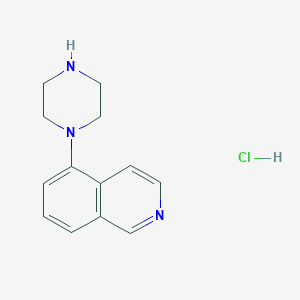

5-(Piperazin-1-yl)isoquinoline hydrochloride

209733-17-5

3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride

1171506-89-0

![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)

![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)

![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)